Benzoate
Overview
Description
Benzoate is the conjugate base of benzoic acid, a simple aromatic carboxylic acid. It is commonly found in the form of sodium this compound, potassium this compound, and other salts. Benzoates are widely used as preservatives in the food industry due to their antimicrobial properties. They are also found in various pharmaceutical and cosmetic products .
Synthetic Routes and Reaction Conditions:
From Benzaldehyde: Benzaldehyde is treated with potassium hydroxide in water to form potassium this compound, which is then acidified to yield benzoic acid.
From Benzonitrile: Benzonitrile is hydrolyzed in the presence of sodium hydroxide to form sodium this compound.
From Toluene: Industrially, benzoic acid can be prepared by the partial oxidation of toluene using oxygen gas, with manganese or cobalt naphthenates as catalysts.
Industrial Production Methods:
Oxidation of Toluene: This method involves the catalytic oxidation of toluene to produce benzoic acid, which is then neutralized to form this compound salts.
Neutralization of Benzoic Acid: Benzoic acid is neutralized with sodium hydroxide or potassium hydroxide to produce sodium this compound or potassium this compound, respectively.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various products, including benzene and carbon dioxide.
Reduction: this compound can be reduced to benzyl alcohol under specific conditions.
Substitution: this compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products:
Oxidation: Benzene, carbon dioxide.
Reduction: Benzyl alcohol.
Substitution: Nitrothis compound, sulfonyl this compound, halothis compound.
Scientific Research Applications
Benzoate compounds have a wide range of applications in scientific research:
Mechanism of Action
Benzoate exerts its antimicrobial effects by inhibiting the growth of bacteria, yeast, and fungi. It disrupts the microbial cell membrane and interferes with the function of enzymes involved in cellular metabolism . In the liver, this compound is conjugated with glycine to form hippuric acid, which is then excreted in the urine .
Comparison with Similar Compounds
Benzene: A simple aromatic hydrocarbon with a hexagonal ring structure.
Benzoic Acid: The parent compound of benzoate, with a carboxyl group attached to the benzene ring.
Benzyl Alcohol: A primary alcohol derived from benzene.
Comparison:
Structure: this compound contains a carboxyl group, making it an organic acid, while benzene is a simple hydrocarbon.
Properties: this compound is a solid with antimicrobial properties, while benzene is a volatile liquid used as a solvent.
Applications: this compound is primarily used as a preservative, while benzene is used as a precursor in chemical synthesis.
This compound stands out due to its antimicrobial properties and widespread use as a preservative in various industries.
Properties
IUPAC Name |
benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYMKLBDIGXBTP-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5O2- | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4043771 | |
Record name | Benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4043771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.11 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
766-76-7 | |
Record name | Benzoate anion | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=766-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, ion(1-) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4043771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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